1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3BrF4O. It has a molecular weight of 259 . This compound is in liquid form .
Synthesis Analysis
1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC(F)(F)Oc1cccc(Br)c1 .Chemical Reactions Analysis
1-Bromo-3-(trifluoromethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] .Physical And Chemical Properties Analysis
This compound has a density of 1.62 g/mL at 25 °C and a refractive index n20/D of 1.462 (lit.) . The compound is stored at 4°C .Scientific Research Applications
Aryne Route to Naphthalenes
- Synthetic Applications : The compound serves as a precursor in the generation of 1,2-didehydro-3- and -4-(trifluoromethoxy)benzenes through treatment with lithium diisopropylamide (LDA), leading to the synthesis of naphthalenes. This process involves aryne intermediates that can be trapped in situ with furan, followed by reductions or brominations to produce various derivates, demonstrating its utility in synthetic organic chemistry (Schlosser & Castagnetti, 2001).
Organofluorine Compounds Synthesis
- Versatile Intermediates : This chemical is instrumental in producing a variety of new organofluorine compounds, showcasing its versatility. The conversion of the compound and its isomers into phenyllithiums and subsequent reaction with different electrophiles highlight its role in expanding the toolkit for synthesizing fluorinated organic molecules, which are of significant interest in materials science, pharmaceuticals, and agrochemicals (Castagnetti & Schlosser, 2001).
Starting Material for Organometallic Synthesis
- Organometallic Chemistry : It is used as a starting material for organometallic synthesis, further emphasizing its importance as a building block in the preparation of complex molecules. The derivatization into phenylmagnesium, -lithium, and -copper intermediates opens up pathways for synthesizing various compounds, underlining its utility in organometallic and synthetic chemistry (Porwisiak & Schlosser, 1996).
Safety and Hazards
Future Directions
The compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] . These applications suggest potential future directions in the field of organic synthesis.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of new electronically deficient atropisomeric diphosphine ligand .
Mode of Action
1-Bromo-3-fluoro-2-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can participate in cycloaddition reactions, which could potentially alter the structure and function of its targets.
Pharmacokinetics
The compound’s molecular weight (25900) and its physical properties such as density (1724±006 g/cm3) and boiling point (1685±350 ℃ at 760 mmHg) suggest that it may have certain bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a moderate fire hazard when exposed to heat or flame, and its vapour forms an explosive mixture with air . In addition, it’s recommended to store the compound at 2-8℃ .
properties
IUPAC Name |
1-bromo-3-fluoro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJCNJPOHMSPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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